N-((1-(thiophen-2-yl)cyclopentyl)methyl)pyridine-3-sulfonamide
Description
N-((1-(thiophen-2-yl)cyclopentyl)methyl)pyridine-3-sulfonamide is a sulfonamide derivative featuring a pyridine-3-sulfonamide core linked via a methyl group to a cyclopentyl ring substituted with a thiophen-2-yl moiety. Key structural attributes include:
- Sulfonamide group: A common pharmacophore in pharmaceuticals and agrochemicals, known for hydrogen-bonding interactions with biological targets.
- Thiophene ring: An electron-rich heteroaromatic system that may enhance binding to hydrophobic pockets or participate in π-π interactions.
Properties
IUPAC Name |
N-[(1-thiophen-2-ylcyclopentyl)methyl]pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S2/c18-21(19,13-5-3-9-16-11-13)17-12-15(7-1-2-8-15)14-6-4-10-20-14/h3-6,9-11,17H,1-2,7-8,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWPTTXTYJXMFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNS(=O)(=O)C2=CN=CC=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Below is a comparative analysis based on structural features, substituents, and inferred properties from available literature:
Structural and Functional Comparison Table
Key Differences and Implications
Aromatic Systems
- Target Compound : Thiophene’s electron-rich nature contrasts with Pyroxsulam’s triazolo-pyrimidine and the patent compound’s pyrrolo-triazolo-pyrazine. Thiophene may improve solubility or alter binding kinetics compared to nitrogen-rich heterocycles .
- Pyroxsulam : The trifluoromethyl group enhances lipophilicity, aiding membrane penetration in herbicidal activity .
Substituent Effects
- Cyclopentyl vs.
- Sulfonamide Variations : Pyridine-3-sulfonamide (target) vs. pyrimidine-sulfonamide (Pyroxsulam) alters electronic properties, impacting hydrogen-bonding capacity and acidity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
